molecular formula C13H7BrFN3O2S B2556037 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide CAS No. 1021104-75-5

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2556037
CAS No.: 1021104-75-5
M. Wt: 368.18
InChI Key: BJKPCTQDBNUXDB-UHFFFAOYSA-N
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Description

The compound N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a 1,3,4-oxadiazole derivative featuring a 5-bromothiophen-2-yl substituent at position 5 of the oxadiazole ring and a 3-fluorobenzamide group at position 2. Its molecular formula is C₁₂H₇BrFN₃O₂S, with a molecular weight of 356.23 g/mol. The bromothiophene moiety introduces electron-withdrawing properties and enhanced lipophilicity, while the 3-fluorobenzamide group may improve metabolic stability and target binding affinity.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFN3O2S/c14-10-5-4-9(21-10)12-17-18-13(20-12)16-11(19)7-2-1-3-8(15)6-7/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKPCTQDBNUXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the 5-bromothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is reacted with hydrazine to form the hydrazide, which undergoes cyclization with a suitable reagent to form the 1,3,4-oxadiazole ring. Finally, the oxadiazole intermediate is coupled with 3-fluorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiophene and oxadiazole rings.

    Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to achieve substitution of the bromine atom.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the oxadiazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to modified oxadiazole and thiophene rings.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease processes. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and π-π interactions, while the fluorobenzamide group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and analogous 1,3,4-oxadiazole derivatives:

Compound Name Substituents (Oxadiazole Position 5) Benzamide Modifications Molecular Weight (g/mol) Biological Activity (Reported) Key Features
Target Compound 5-bromothiophen-2-yl 3-fluorobenzamide 356.23 Not reported Bromothiophene enhances lipophilicity
LMM5 4-methoxyphenylmethyl 4-[benzyl(methyl)sulfamoyl] Not reported Antifungal (Paracoccidioidomycosis) Sulfamoyl group may improve solubility
LMM11 furan-2-yl 4-[cyclohexyl(ethyl)sulfamoyl] Not reported Antifungal (Paracoccidioidomycosis) Furan enhances π-π stacking interactions
OZE-III 4-chlorophenyl pentanamide 279.72 Antibacterial (Staphylococcus aureus) Chlorophenyl increases steric bulk
N-(5-(4-Fluorophenyl)-...-carboxamide 4-fluorophenyl dihydroisoquinoline-2-carboxamide 338.34 Not reported Fluorophenyl improves metabolic stability

Key Comparisons

Substituent Effects on Bioactivity

  • Bromothiophene vs. Phenyl/Furan Groups : The 5-bromothiophen-2-yl group in the target compound provides stronger electron-withdrawing effects compared to LMM5’s 4-methoxyphenylmethyl (electron-donating) or LMM11’s furan-2-yl (aromatic but less polar). This may enhance interactions with hydrophobic enzyme pockets in microbial targets .
  • Fluorobenzamide vs. Sulfamoyl/Carboxamide : The 3-fluorobenzamide group in the target compound differs from LMM5/LMM11’s sulfamoyl moieties, which are associated with solubility and target specificity. Fluorine at the meta position may reduce steric hindrance compared to para-substituted analogs like the 4-fluorophenyl in .

Molecular Weight and Drug-Likeness

  • The target compound (356.23 g/mol) falls within the acceptable range for oral bioavailability (typically <500 g/mol), unlike bulkier derivatives like OZE-II (488.51 g/mol) .

Antifungal vs. Antibacterial Focus

  • LMM5 and LMM11 were tested against Paracoccidioides spp. (MICs: LMM5 at 50 μg/mL, LMM11 at 100 μg/mL), while OZE-III inhibited Staphylococcus aureus biofilms . The target compound’s bromothiophene moiety may confer broader-spectrum activity due to increased membrane penetration .

Synthetic Accessibility

  • The target compound’s synthesis likely follows cyclization routes similar to those used for other oxadiazoles (e.g., hydrazide cyclization with carbodiimides), as seen in ’s thioxo-oxadiazole derivative .

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, featuring a brominated thiophene and an oxadiazole ring, contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C14H10BrN3O3
  • Molecular Weight : 396.27 g/mol
  • CAS Number : 1021131-93-0
  • SMILES Notation : O=C(c1ccc(cc1)S(=O)(=O)C)Nc1nnc(o1)c1ccc(s1)Br

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with cell wall synthesis or function.
  • Anticancer Properties : Induction of apoptosis in cancer cells by targeting pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundBrominated thiophene & oxadiazoleAnticancer, antimicrobial
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-propoxybenzamideOxadiazole and benzamideAnticancer
N-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-amideThiophene and thiadiazoleAntimicrobial
N-(5-cyano-thiophen-2-yl)-1,3,4-thiadiazolCyano group additionAntibacterial

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Anticancer Activity :
    • In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Antimicrobial Efficacy :
    • The compound exhibited potent activity against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.
  • Anti-inflammatory Potential :
    • Animal models showed that treatment with this compound led to a marked reduction in inflammation markers. This suggests potential therapeutic applications in inflammatory diseases.

Research Findings

Research has indicated that the unique structural features of this compound contribute to its diverse biological profiles. The bromine substitution enhances lipophilicity and alters electronic properties, facilitating better interaction with biological targets.

Comparative Analysis

A comparative analysis of similar compounds reveals that while many share structural motifs with N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-y], they often differ significantly in their biological activities due to variations in functional groups.

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